REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:11]O>S(=O)(=O)(O)O>[O:1]=[C:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:11])=[O:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O=C(CCCCC(=O)O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
stir for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
Then concentrate by evaporation
|
Type
|
WASH
|
Details
|
wash once with satd
|
Type
|
CUSTOM
|
Details
|
Separate the phases
|
Type
|
CUSTOM
|
Details
|
dry the organic phase
|
Type
|
CONCENTRATION
|
Details
|
concentrate by evaporation
|
Type
|
CUSTOM
|
Details
|
10.1 g (91.1% of theor.) of the target compound is obtained
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |